molecular formula C8H6BrClO3S B1334054 4-(2-bromoacetyl)benzenesulfonyl Chloride CAS No. 5038-59-5

4-(2-bromoacetyl)benzenesulfonyl Chloride

Cat. No. B1334054
CAS RN: 5038-59-5
M. Wt: 297.55 g/mol
InChI Key: YSZVEXHEBFFCSK-UHFFFAOYSA-N
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Description

4-(2-bromoacetyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C8H6BrClO3S . It is widely used in scientific research and industry.


Molecular Structure Analysis

The molecular weight of 4-(2-bromoacetyl)benzenesulfonyl Chloride is 297.55 g/mol . The InChI representation of the molecule is InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-bromoacetyl)benzenesulfonyl Chloride include a molecular weight of 297.55 g/mol, a computed XLogP3-AA of 2.4, no hydrogen bond donors, 3 hydrogen bond acceptors, 3 rotatable bonds, an exact mass of 295.89096 g/mol, a monoisotopic mass of 295.89096 g/mol, a topological polar surface area of 59.6 Ų, 14 heavy atoms, no formal charge, and a complexity of 301 . The compound has a density of 1.742g/cm3 .

Scientific Research Applications

Synthesis of Other Chemical Compounds

“4-(2-bromoacetyl)benzenesulfonyl Chloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure, which includes a bromoacetyl group and a benzenesulfonyl chloride group, makes it a versatile reagent in organic synthesis .

Click Chemistry

The sulfonyl chloride group in “4-(2-bromoacetyl)benzenesulfonyl Chloride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Protein Modification

In biochemistry, “4-(2-bromoacetyl)benzenesulfonyl Chloride” could potentially be used to modify proteins. The bromoacetyl group is reactive and could form covalent bonds with certain amino acid residues in proteins .

Nucleic Acid Modification

Similarly, “4-(2-bromoacetyl)benzenesulfonyl Chloride” could be used to modify nucleic acids. The bromoacetyl group could potentially react with certain bases in DNA or RNA, allowing for the introduction of a benzenesulfonyl group .

Development of New Pharmaceuticals

“4-(2-bromoacetyl)benzenesulfonyl Chloride” could be used in the development of new pharmaceuticals. Its unique structure could be incorporated into drug molecules to improve their properties or to create entirely new types of drugs .

Material Science

In material science, “4-(2-bromoacetyl)benzenesulfonyl Chloride” could potentially be used in the synthesis of new materials. For example, it could be used to create polymers with unique properties .

Safety and Hazards

4-(2-bromoacetyl)benzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not ingesting the compound, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-bromoacetyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZVEXHEBFFCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373576
Record name 4-(2-bromoacetyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromoacetyl)benzenesulfonyl Chloride

CAS RN

5038-59-5
Record name 4-(2-bromoacetyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5038-59-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide. 5.1 g of 4'-chloro-3'-chlorosulfonyl-acetophenone were reacted in the manner described in Example 1a) with 3.2 g bromine in ethyl acetate to yield the 2-bromo-4'-chlorosulfonylacetophenone (melting point: 111° C from chloroform, γC=O 1700 cm-1) which was reacted without further isolation, as described in Example 1b) with 2.1 g of 1.3-dimethylthiourea in 50 ml of acetone. The mixture was stirred for 30 minutes at 30°-35° C, cooled to 10° C and the 4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-methylimino-1,3-thazolidine-4-ol-hydrobromide was filtered. Colorless crystals melting at 162° C (decomposition).
Name
4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
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5.1 g
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3.2 g
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